molecular formula C14H17NO2S2 B2536895 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide CAS No. 1915253-92-7

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2536895
CAS RN: 1915253-92-7
M. Wt: 295.42
InChI Key: XDPWGYXJRMIZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide” is a chemical compound with the molecular formula C14H17NO2S2. It is a thiophene derivative, which is a class of compounds that have been of interest to scientists due to their potential biological activity .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve condensation reactions with different substrates. For example, the Gewald reaction involves a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . This structure is part of a larger class of compounds known as heterocycles, which contain at least one atom that is not carbon within the ring structure .


Chemical Reactions Analysis

Thiophene derivatives, including “N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide”, can undergo a variety of chemical reactions due to the reactivity of the thiophene ring . These reactions can lead to the formation of a wide range of compounds with diverse properties and applications .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, which are structurally similar to the compound , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives show anti-inflammatory properties . They can be used to develop new drugs for treating inflammation-related diseases .

Antimicrobial Agents

Thiophene derivatives also exhibit antimicrobial properties . They can be used in the development of new antimicrobial agents .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can protect metals from corrosion, extending their lifespan .

Material Science

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Surfactants in Tertiary Oil Production

A Gemini sulphobetaine surfactant, which is structurally similar to the compound , was prepared and showed good foaming properties and compatibility in a high salt environment . This makes it suitable for use in tertiary oil production in high salinity reservoirs .

Electrochemical Sensors

A Schiff base ligand and its nano-sized copper (II) complex, which are structurally similar to the compound , were used as an electrochemical sensor for the detection of 2-phenylphenol . This shows the potential of such compounds in the development of new sensors

Future Directions

Thiophene derivatives, including “N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide”, continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S2/c1-14(17,9-18-2)8-15-13(16)12-7-10-5-3-4-6-11(10)19-12/h3-7,17H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPWGYXJRMIZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2S1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.